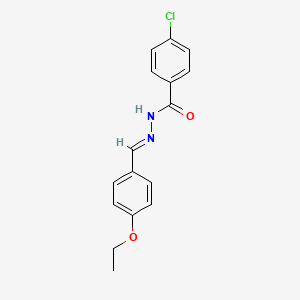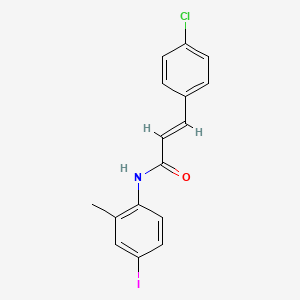
4-Chloro-N'-(4-methylcyclohexylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N’-(4-méthylcyclohexylidène)benzohydrazide est un composé organique de formule moléculaire C14H17ClN2O. Il s’agit d’un dérivé de la benzohydrazide, caractérisé par la présence d’un groupe chloro et d’un fragment méthylcyclohexylidène.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de la 4-Chloro-N’-(4-méthylcyclohexylidène)benzohydrazide implique généralement la réaction de condensation entre la 4-chlorobenzohydrazide et la 4-méthylcyclohexanone. La réaction est généralement réalisée dans un solvant tel que le méthanol ou l’éthanol sous reflux. Le mélange est chauffé pendant plusieurs heures pour assurer une réaction complète, suivi d’un refroidissement et d’une cristallisation pour obtenir le produit souhaité.
Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, l’approche générale impliquerait une mise à l’échelle de la synthèse en laboratoire. Cela inclurait l’optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, afin de maximiser le rendement et la pureté. La production industrielle peut également impliquer des réacteurs à écoulement continu pour améliorer l’efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de Réactions : La 4-Chloro-N’-(4-méthylcyclohexylidène)benzohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des oxydes correspondants ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazide en amines ou en d’autres formes réduites.
Substitution : Le groupe chloro peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés substitués.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Les nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques pour faciliter les réactions de substitution.
Produits Principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des oxydes, tandis que la réduction peut produire des amines.
4. Applications de la Recherche Scientifique
La 4-Chloro-N’-(4-méthylcyclohexylidène)benzohydrazide a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Les dérivés du composé peuvent présenter une activité biologique, ce qui en fait un candidat pour le développement de médicaments et les études biochimiques.
Industrie : Elle peut être utilisée dans la production de produits chimiques et de matériaux spécialisés dotés de propriétés spécifiques.
Applications De Recherche Scientifique
4-Chloro-N’-(4-methylcyclohexylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de la 4-Chloro-N’-(4-méthylcyclohexylidène)benzohydrazide dépend de son application spécifique. En chimie médicinale, elle peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, en modulant leur activité. Le groupe hydrazide du composé peut former des liaisons hydrogène et d’autres interactions avec les molécules biologiques, influençant ses effets biologiques.
Composés Similaires :
- 4-Chloro-N’-(4-méthoxybenzylidène)benzohydrazide
- 4-Chloro-N’-(4-hydroxybenzylidène)benzohydrazide
- 4-Chloro-N’-(4-éthoxybenzylidène)benzohydrazide
Comparaison : La 4-Chloro-N’-(4-méthylcyclohexylidène)benzohydrazide est unique en raison de la présence du fragment méthylcyclohexylidène, qui lui confère des propriétés chimiques et physiques distinctes. Comparé à ses analogues, ce composé peut présenter une réactivité et une activité biologique différentes, ce qui le rend précieux pour des applications spécifiques.
Comparaison Avec Des Composés Similaires
- 4-Chloro-N’-(4-methoxybenzylidene)benzohydrazide
- 4-Chloro-N’-(4-hydroxybenzylidene)benzohydrazide
- 4-Chloro-N’-(4-ethoxybenzylidene)benzohydrazide
Comparison: 4-Chloro-N’-(4-methylcyclohexylidene)benzohydrazide is unique due to the presence of the methylcyclohexylidene moiety, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C14H17ClN2O |
|---|---|
Poids moléculaire |
264.75 g/mol |
Nom IUPAC |
4-chloro-N-[(4-methylcyclohexylidene)amino]benzamide |
InChI |
InChI=1S/C14H17ClN2O/c1-10-2-8-13(9-3-10)16-17-14(18)11-4-6-12(15)7-5-11/h4-7,10H,2-3,8-9H2,1H3,(H,17,18) |
Clé InChI |
ORYQOCRMYVUITM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=NNC(=O)C2=CC=C(C=C2)Cl)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11697465.png)
![2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11697467.png)
![methyl 5-(5-{[(4Z)-1-(3-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)-2-chlorobenzoate](/img/structure/B11697470.png)
![(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697474.png)

![(5E)-1-(4-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697480.png)
![(5Z)-1-(3,5-dimethylphenyl)-2-hydroxy-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-4,6(1H,5H)-dione](/img/structure/B11697486.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11697492.png)
![(4Z)-5-methyl-4-[2-(naphthalen-1-yl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697496.png)

![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B11697514.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11697522.png)

![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11697529.png)
